molecular formula C10H6F3N3S B2536208 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 255909-26-3

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2536208
CAS No.: 255909-26-3
M. Wt: 257.23
InChI Key: QQKTZQISUUIPCV-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a high-value heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. This molecule features a fused thieno[2,3-b]pyridine core structure, which is characterized by a reactive carbonitrile group and an amino functionality, making it a suitable precursor for further chemical transformations . The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug-like molecules, making derivatives of this compound attractive for the development of new pharmacologically active agents . While specific biological data for this exact molecule is not readily available, thienopyridine derivatives are a well-studied class of compounds in scientific literature, often investigated for their diverse biological activities. The molecular structure is confirmed with the formula C10H6F3N3S and a molecular weight of 257.23 g/mol . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, particularly in scaffold-oriented synthesis and the exploration of structure-activity relationships.

Properties

IUPAC Name

3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c1-4-2-6(10(11,12)13)16-9-7(4)8(15)5(3-14)17-9/h2H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKTZQISUUIPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 2-cyanothioacetamide with appropriate aldehydes or ketones under basic conditions. The reaction is often carried out in ethanol with the presence of a base such as sodium hydroxide or trimethylamine . The resulting intermediate is then cyclized to form the thieno[2,3-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has been studied for its potential as an IκB kinase inhibitor , which plays a crucial role in modulating the NF-κB signaling pathway. This pathway is integral to inflammatory responses and cancer progression. Inhibition of this kinase can lead to reduced inflammation and may provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and certain cancers .

Case Study:
In vitro studies have shown that derivatives of this compound can effectively inhibit the activity of specific kinases involved in inflammatory pathways. For instance, a derivative demonstrated significant inhibition of TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent.

Agricultural Applications

The unique properties of this compound make it a candidate for developing new agrochemicals. Its ability to interact with biological systems suggests potential use as a herbicide or fungicide .

Data Table: Potential Agrochemical Applications

Application TypeMechanism of ActionTarget Organisms
HerbicideInhibition of specific plant growth regulatorsWeeds
FungicideDisruption of fungal cell wall synthesisFungal pathogens

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Position 4 Modifications
  • 4-Methyl vs. 4-Trifluoromethyl :
    • 4-Methyl (Target Compound) : The methyl group offers moderate steric hindrance and electron-donating effects, balancing solubility and reactivity .
    • 4-Trifluoromethyl (CAS 104960-55-6) : The trifluoromethyl group increases lipophilicity (logP ~3.2) and metabolic resistance, improving pharmacokinetics but reducing aqueous solubility .
Position 6 Modifications
  • 6-Trifluoromethyl (Target Compound) : Enhances anti-proliferative activity in cancer cells (e.g., HCT-116 colon cancer) by promoting membrane penetration .
  • 6-(4-Chloro-phenyl) (CAS 150886-17-2) : The chloro substituent adds electron-withdrawing effects, altering electronic distribution and reactivity .
Position 2 Modifications
  • 2-Carbonitrile (Target Compound) : Stabilizes the structure via nitrile’s electron-withdrawing nature, favoring interactions with biological targets .
  • 2-Carboxamide (CAS 317840-08-7) : Replacing nitrile with carboxamide improves solubility but reduces metabolic stability .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name (CAS) 4-Substituent 6-Substituent Molecular Weight logP* Notable Bioactivity
Target Compound (255909-26-3) Methyl CF₃ 257.24 2.8 Anti-proliferative (HCT-116, IC₅₀ ~5 µM)
3-Amino-6-phenyl-4-CF₃ analog (104960-55-6) CF₃ Phenyl 319.32 3.5 Enhanced kinase inhibition
3-Amino-6-(4-Cl-phenyl)-4-Me (150886-17-2) Methyl 4-Cl-Phenyl 299.78 3.1 Improved cytotoxicity
3-Amino-6-Me-4-CF₃-carboxamide (317840-08-7) CF₃ Methyl 275.25 2.2 Higher solubility (PBS >2 mg/mL)

*Predicted using XLogP3 .

Biological Activity

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8F3N3OS
  • Molecular Weight : 275.25 g/mol
  • CAS Number : 610259-30-8

The compound features a thieno[2,3-b]pyridine structure, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves inhibition of specific kinases implicated in cancer progression. Notably, it has been studied for its inhibitory effects on PIM kinases, which play a role in cell survival and proliferation.

Inhibition of PIM Kinases

Research indicates that derivatives of thieno[2,3-b]pyridine can effectively inhibit PIM kinases (PIM1, PIM2, and PIM3), which are associated with tumorigenesis. In one study, several compounds demonstrated significant PIM kinase inhibitory activity with IC50 values ranging from 1.18 to 8.83 µM. These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

Activity IC50 (µM) Cell Lines Tested
PIM1 Inhibition1.18MCF7
PIM2 Inhibition1.38HCT116
Cytotoxicity4.62PC3
General Cytotoxic Activity8.83Various human tumor cell lines

Case Studies

  • PIM Kinase Inhibition :
    A study focused on the synthesis of new pyridothienopyrimidinone derivatives highlighted the potential of thieno[2,3-b]pyridine derivatives as PIM kinase inhibitors. The most active compounds were tested against multiple cell lines (MCF7, HCT116, PC3), showing promising cytotoxic effects correlated with their inhibitory activity .
  • High Throughput Screening :
    High throughput screening (HTS) identified several thieno[2,3-b]pyridine derivatives as inhibitors of LIMK1 kinase, which is involved in actin polymerization and tumor metastasis. The identified compounds showed effective inhibition at nanomolar concentrations and were further developed into lead candidates for cancer therapy .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of thieno[2,3-b]pyridine derivatives. Compounds with various substituents have been shown to exhibit differing levels of kinase selectivity and cytotoxicity:

  • Structural Rigidification : Modifications leading to a more rigid structure have been associated with increased potency against PIM kinases.
  • Selectivity Profiles : Some derivatives exhibited selective inhibition against specific kinases (e.g., CDK2), indicating potential for targeted therapies .

Q & A

Q. What are the recommended safety precautions for handling this compound in laboratory settings?

Methodological Answer: When handling 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, adhere to UN GHS guidelines (Revision 8):

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation or contact.
  • Store in a cool, dry place away from ignition sources.
  • Refer to emergency databases (e.g., HSDB, CAMEO Chemicals) for spill management and first-aid protocols .

Q. What synthetic routes are used to prepare this compound, and what are their yields?

Methodological Answer: The compound is synthesized via cyclization reactions. Key methods include:

Thieno[2,3-b]pyridine Core Formation: React 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetonitrile under reflux, followed by purification via column chromatography (yields: ~30–46% for analogous compounds) .

Solvent-Free Synthesis: Use sodium ethoxide as a catalyst with malononitrile derivatives, achieving quantitative yields in solvent-free conditions for related pyridine-carbonitriles .

Q. Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)Reference
CyclizationChloroacetonitrile, reflux30–46
Solvent-FreeSodium ethoxide, malononitrile~100*
*Reported for structurally similar compounds.

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data between theoretical and experimental results?

Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or crystallographic packing. Mitigation strategies:

  • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks accurately.
  • Compare experimental data with computational predictions (DFT calculations) for chemical shifts.
  • Refer to crystallographic data (e.g., C—C bond angles in ) to validate spatial arrangements .

Q. Example NMR Data (Analogous Compound)

Proton Environmentδ (ppm) Experimentalδ (ppm) TheoreticalDeviation
Aromatic H7.2–8.17.0–7.9≤0.2
NH₂ (amino group)5.8 (broad)5.60.2
Data from .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound?

Methodological Answer: SAR studies focus on substituent effects:

Trifluoromethyl Role: Use docking simulations to assess hydrophobic interactions with target proteins (e.g., HIV-1 TAR ).

Bioisosteric Replacement: Replace CF₃ with Cl or CH₃ to evaluate potency changes (see for analogs).

Biological Assays: Screen derivatives against microbial or cancer cell lines (e.g., Staphylococcus aureus MIC: 2–8 µg/mL for related compounds) .

Q. How can researchers optimize purity (>95%) during synthesis?

Methodological Answer: Purity optimization involves:

  • Chromatographic Purification: Use silica gel column chromatography with gradient elution (e.g., hexane:EtOAc 7:3) .
  • Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
  • Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS (Exact mass: 275.25 g/mol) .

Q. Purity Assessment Techniques

MethodConditionsPurity Achieved
Column ChromatographyHexane:EtOAc (7:3)95–98%
HPLCC18, 1.0 mL/min, 254 nm>99%
Data from .

Q. What advanced spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]⁺ = 276.0824 for C₁₁H₈F₃N₃S) .
  • X-ray Crystallography: Resolve bond lengths (e.g., C—N: 1.34 Å) and dihedral angles (e.g., C9—C10—C11—C15: 127.1°) .
  • 13C NMR: Identify nitrile (δ ~115 ppm) and CF₃ (δ ~125 ppm, quartet) signals .

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